Retained BRD4 Binding Affinity
JQ1-TCO, as a standalone compound, does not induce significant BRD4 degradation in HeLa cells when tested at 10 μM for 18 h [1]. This contrasts sharply with the pre-assembled PROTAC dBET1, which achieves potent BRD4 degradation with DC₅₀ values of <100 nM in MV4-11 cells after 18 h treatment and 140 nM in H661 cells after 4 h treatment . The functional dichotomy—non-degrader vs. potent degrader—positions JQ1-TCO uniquely as a target-engagement probe that preserves cellular BRD4 levels while enabling click-mediated functionalization or conditional assembly.
| Evidence Dimension | BRD4 degradation activity |
|---|---|
| Target Compound Data | No significant degradation (10 μM, 18 h) in HeLa cells |
| Comparator Or Baseline | dBET1: DC₅₀ <100 nM (MV4-11, 18 h); 140 nM (H661, 4 h) |
| Quantified Difference | Functional dichotomy: JQ1-TCO is non-degrading vs. dBET1 degrades at nanomolar concentrations |
| Conditions | HeLa cells (JQ1-TCO); MV4-11 and H661 cells (dBET1) |
Why This Matters
Users seeking a non-degrading occupancy probe for BRD4 must select JQ1-TCO; dBET1 is inappropriate due to its potent degradation activity which confounds target-engagement readouts.
- [1] Hu Z, Crews CM. Recent developments in PROTAC-mediated protein degradation: from bench to clinic. Chembiochem. 2022;23(2):e202100270. View Source
